molecular formula C20H19ClN6O5 B5464734 N-[4-(N-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide

N-[4-(N-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide

Cat. No. B5464734
M. Wt: 458.9 g/mol
InChI Key: WIZOTEKQKNDOSE-KSEXSDGBSA-N
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Description

The compound contains several functional groups including a nitro group (-NO2), a chloro group (-Cl), a methyl group (-CH3), a pyrazole ring, a furan ring, and an acetamide group. These groups can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For instance, the nitro group is a strong electron-withdrawing group, which can make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, nitro compounds tend to have high dipole moments due to the polar character of the nitro group .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many nitro-containing compounds are used as antimicrobial agents, where the nitro group is reduced in the cell to a more reactive form that can cause damage .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it’s being studied as a potential drug, future research could focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O5/c1-11(14-4-6-15(7-5-14)22-13(3)28)23-24-20(29)17-9-8-16(32-17)10-26-12(2)18(21)19(25-26)27(30)31/h4-9H,10H2,1-3H3,(H,22,28)(H,24,29)/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZOTEKQKNDOSE-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=C(C)C3=CC=C(C=C3)NC(=O)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)NC(=O)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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